molecular formula H2InO4S B081286 Indium(III) sulfate CAS No. 13464-82-9

Indium(III) sulfate

Cat. No. B081286
Key on ui cas rn: 13464-82-9
M. Wt: 212.90 g/mol
InChI Key: RODAKIFYLYKDTD-UHFFFAOYSA-N
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Patent
US08802590B2

Procedure details

Furthermore, Japanese Patent Application Laid-open No. 2002-69684 (hereinafter, referred to as Patent Document 3) discloses an indium recovering method including a step of dissolving an ITO indium-containing scrap with a hydrochloric acid to obtain an indium chloride solution; a step of adding a sodium hydroxide solution into the indium chloride solution to remove tin contained in the scrap as tin hydroxide and further adding a sodium hydroxide solution to obtain indium hydroxide; a step of filtering indium hydroxide and thereafter adding a sulfuric acid to obtain indium sulfate; and performing electrowinning of indium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
indium sulfate

Identifiers

REACTION_CXSMILES
[OH-].[In+3:2].[OH-].[OH-].[S:5](=[O:9])(=[O:8])([OH:7])[OH:6]>>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[In+3:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[In+3:2] |f:0.1.2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[In+3].[OH-].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
indium sulfate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[In+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[In+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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